
Valsartan N2-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valsartan N2-Glucuronide is a useful research compound. Its molecular formula is C₃₀H₃₇N₅O₉ and its molecular weight is 611.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Valsartan N2-Glucuronide in biological samples?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying glucuronide metabolites due to its high sensitivity and specificity. Key steps include:
- Sample Preparation: Use protein precipitation or solid-phase extraction to isolate the metabolite from plasma/serum .
- Chromatographic Separation: Optimize mobile phases (e.g., acetonitrile/ammonium formate) and column selection (C18 reversed-phase) to resolve this compound from matrix interferences .
- Method Validation: Follow ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) .
Reference standards should be cross-validated against pharmacopeial sources where possible .
Q. Which enzymes catalyze the glucuronidation of Valsartan to form N2-Glucuronide?
Methodological Answer: UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A3 and UGT2B7, are implicated in N-glucuronidation of angiotensin II receptor blockers (ARBs). To confirm:
- In Vitro Incubations: Use human liver microsomes (HLMs) or recombinant UGTs with uridine diphosphate glucuronic acid (UDPGA) as a cofactor .
- Kinetic Analysis: Calculate apparent Km and Vmax values to compare catalytic efficiency across isoforms .
- Chemical Inhibition: Employ isoform-specific inhibitors (e.g., hecogenin for UGT1A3) to identify primary contributors .
Q. What protocols are recommended for synthesizing and characterizing this compound reference standards?
Methodological Answer:
- Synthesis: Use enzymatic glucuronidation with purified UGTs or chemical synthesis via Koenigs-Knorr reaction, followed by purification via preparative HPLC .
- Characterization: Validate structure using NMR (1H/13C) and high-resolution MS (HRMS). Confirm purity (>98%) via orthogonal methods (e.g., diode-array detection) .
- Stability Testing: Assess degradation under varying pH, temperature, and light conditions to establish storage guidelines (-80°C in amber vials) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the inhibitory effects of this compound on drug-metabolizing enzymes (e.g., CYP2C8)?
Methodological Answer:
- In Vitro Inhibition Assays: Incubate CYP2C8 substrates (e.g., paclitaxel) with HLMs and varying concentrations of this compound. Measure IC50 values using fluorometric or LC-MS endpoints .
- Mechanistic Studies: Differentiate competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
- Clinical Relevance: Calculate [I]/IC50 ratios using maximal plasma concentrations (Cmax) to assess potential in vivo interactions .
Q. How should contradictory data on OATP1B1/1B3-mediated transport kinetics of this compound be reconciled?
Methodological Answer:
- Systematic Review: Compare experimental conditions (e.g., cell lines: HEK293 vs. CHO; substrate concentrations) across studies .
- Data Normalization: Adjust for differences in protein content or transporter expression levels using quantitative proteomics .
- In Silico Modeling: Apply physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro Km/Vmax to clinical scenarios .
Q. What experimental designs optimize encapsulation efficiency for this compound in nanoparticle formulations?
Methodological Answer:
- Design of Experiments (DoE): Use Box-Behnken or Taguchi models to screen variables (polymer concentration, surfactant ratio) and identify optimal conditions .
- Encapsulation Metrics: Measure efficiency via ultracentrifugation and LC-UV quantification. Validate with stability studies (e.g., 48-hour release profiles) .
- Statistical Validation: Apply ANOVA to confirm significant factors (e.g., PVA concentration, p < 0.05) .
Q. How can researchers address variability in glucuronide metabolite recovery during extraction from complex matrices?
Methodological Answer:
- Matrix Effect Mitigation: Use isotope-labeled internal standards (e.g., deuterated Valsartan glucuronide) to correct for ion suppression/enhancement .
- Extraction Optimization: Compare efficiency of methanol precipitation vs. SPE cartridges (e.g., Oasis HLB) across pH gradients .
- Recovery Validation: Spike blank matrices with known concentrations and calculate recovery rates (target: 70–120%) .
Q. Key Considerations for Experimental Design
- Research Question Frameworks: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .
- Statistical Competence: Collaborate with statisticians during study design to select appropriate tests (e.g., nonlinear regression for kinetic data) .
- Literature Integration: Use systematic reviews (e.g., PRISMA guidelines) to contextualize findings within existing data .
Properties
Molecular Formula |
C₃₀H₃₇N₅O₉ |
---|---|
Molecular Weight |
611.64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.